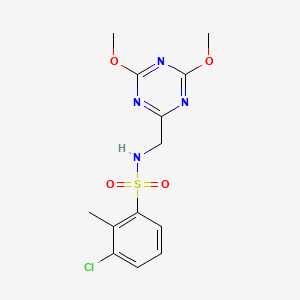
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a sulfonamide derivative that belongs to the family of triazine-based compounds. It has been synthesized using different methods, and its unique chemical structure has made it a subject of interest for many researchers.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrases and Anticancer Activity
Research has demonstrated the potential of derivatives of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide in inhibiting human carbonic anhydrase isozymes, which are enzymes involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. These inhibitors target the cytosolic isozymes I and II, as well as the transmembrane tumor-associated isozymes IX and XII. They have shown significant anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7, by selectively inducing cytotoxic effects towards cancer cells. These findings suggest the compound's derivatives could be developed as therapeutic agents for treating cancer (Żołnowska et al., 2018).
Development of Metal Complexes for DNA Binding and Cleavage
Studies have explored the synthesis of mixed-ligand copper(II)-sulfonamide complexes incorporating derivatives of the compound. These complexes have been evaluated for their DNA-binding capabilities and DNA cleavage activity, demonstrating significant genotoxicity and anticancer activity across different cellular models. This research underscores the potential of such complexes in the development of new chemotherapeutic agents that operate through mechanisms involving DNA interaction (González-Álvarez et al., 2013).
Photodegradation Studies
The photodegradation of herbicides containing triazine and sulfonamide moieties has been investigated, with findings indicating that sunlight and ultraviolet irradiation can lead to the degradation of such compounds, resulting in various photoproducts. These studies are crucial for understanding the environmental fate and degradation pathways of herbicides related to this compound, contributing to the development of more environmentally friendly agricultural chemicals (Pusino et al., 1999).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and structural characterization of novel compounds derived from this compound, contributing to the broader knowledge of chemical properties, molecular structures, and potential applications of these compounds in various scientific domains (Kunishima et al., 1999).
Propiedades
IUPAC Name |
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S/c1-8-9(14)5-4-6-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFPOOXCMZWMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)
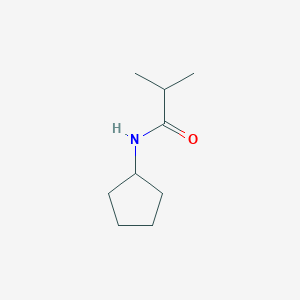
![5-(Trichloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2563935.png)

![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)
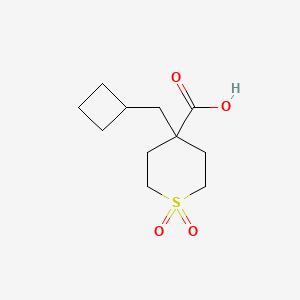

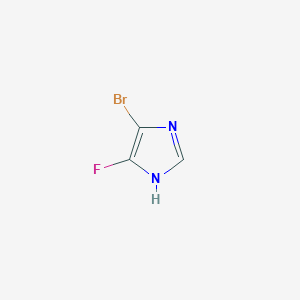
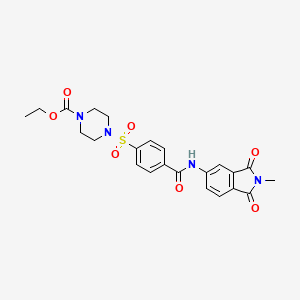
![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)

![4-isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2563952.png)

